

# Unveiling the Solid-State Architecture of Nitroacetate Salts: A Crystallographic Comparison

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## Compound of Interest

Compound Name: **Nitroacetate**

Cat. No.: **B1208598**

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For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography provides this atomic-level insight, offering crucial data on bond lengths, angles, and crystal packing. This guide delves into the X-ray crystal structure of **nitroacetate** salts, presenting a comparative analysis of available crystallographic data to elucidate the structural nuances of these compounds.

This guide focuses on the detailed crystal structure of dipotassium **nitroacetate**, a key salt in this chemical family. While crystallographic data for other simple **nitroacetate** salts is not readily available in the literature, a thorough examination of the dipotassium salt provides a foundational understanding of the **nitroacetate** anion's conformation and coordination in the solid state.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for dipotassium **nitroacetate**. This data is essential for understanding the salt's solid-state conformation and for computational modeling studies.

Parameter	Dipotassium Nitroacetate
Chemical Formula	<chem>K2C2HNO4</chem>
Crystal System	Orthorhombic
Space Group	Pbm
Unit Cell Dimensions	$a = 10.28 \text{ \AA}$ , $b = 7.49 \text{ \AA}$ , $c = 3.54 \text{ \AA}$
Molecules per Unit Cell (Z)	2
Calculated Density	2.208 g/cm <sup>3</sup>
Potassium Ion Coordination	Eightfold coordination with oxygen atoms

Data sourced from Sutor, D. J., Llewellyn, F. J. & Maslen, H. S. (1954). The crystal structure of dipotassium **nitroacetate**. *Acta Crystallographica*, 7(2), 145-152.[\[1\]](#)[\[2\]](#)

## Structural Insights into Dipotassium Nitroacetate

The crystal structure of dipotassium **nitroacetate** reveals a well-ordered arrangement of ions. The **nitroacetate** ions are planar and are situated on mirror planes within the crystal lattice.[\[1\]](#) [\[2\]](#) The four potassium ions in the unit cell are located on a separate mirror plane.[\[1\]](#)[\[2\]](#) Each potassium ion is coordinated to eight oxygen atoms from the **nitroacetate** anions, indicating a strong ionic interaction that stabilizes the crystal structure.[\[1\]](#)[\[2\]](#) The shortest potassium-oxygen distance observed is 2.70 Å.[\[1\]](#)

## Experimental Protocols

The successful determination of a crystal structure relies on a meticulous experimental workflow, from the synthesis of high-quality crystals to the collection and analysis of diffraction data.

## Synthesis and Crystallization of Dipotassium Nitroacetate

The synthesis of dipotassium **nitroacetate** crystals suitable for X-ray diffraction can be achieved through the following procedure, adapted from the work of Steinkopf (1909) as cited

by Sutor et al. (1954):[\[1\]](#)[\[2\]](#)

- Reaction Setup: A solution of potassium hydroxide is prepared.
- Addition of Nitromethane: Nitromethane is added to the potassium hydroxide solution.
- Reaction and Crystallization: The mixture is heated, leading to the evolution of ammonia and the subsequent separation of dipotassium **nitroacetate** crystals.[\[2\]](#)
- Recrystallization: The crude product is then recrystallized from a hot 1:1 potassium hydroxide solution to obtain high-quality single crystals.[\[2\]](#)

Due to the deliquescent nature of dipotassium **nitroacetate**, the single crystals require careful handling and must be protected from atmospheric moisture during mounting for X-ray analysis.  
[\[1\]](#)

## X-ray Diffraction Data Collection and Structure Determination

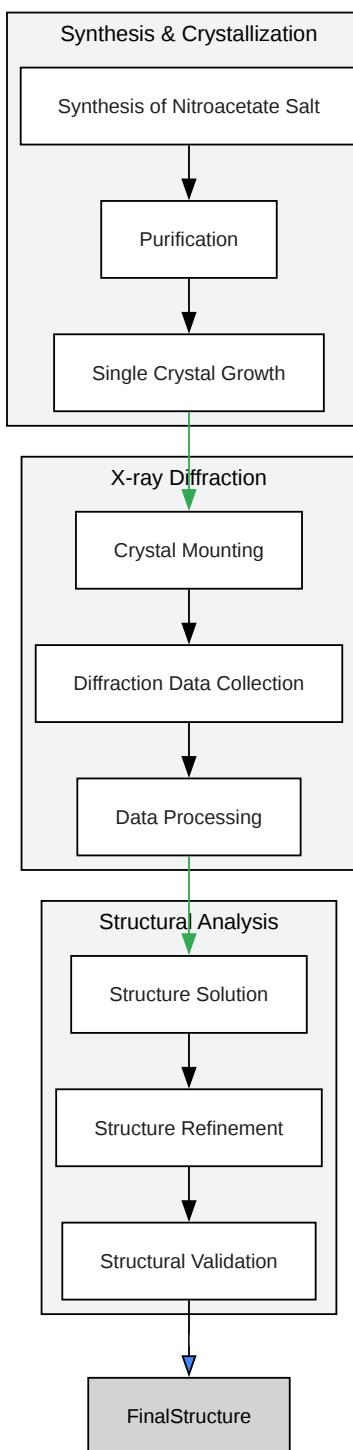
The following is a generalized protocol for single-crystal X-ray diffraction:

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head. For sensitive crystals like dipotassium **nitroacetate**, this is often done in a moisture-controlled environment.[\[1\]](#)
- Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction patterns from all possible orientations. For the structure determination of dipotassium **nitroacetate**, equi-inclination Weissenberg photographs were used with Cu K $\alpha$  radiation.[\[1\]](#)
- Data Processing: The intensities and positions of the diffracted X-ray spots are measured. These data are then processed to yield a set of structure factors.
- Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.

# Workflow for X-ray Crystal Structure Analysis of Nitroacetate Salts

The process of determining the crystal structure of a **nitroacetate** salt, from initial synthesis to final structural analysis, can be visualized as a sequential workflow.

## General Workflow for X-ray Crystallography of Nitroacetate Salts

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Caption: From Synthesis to Structure: The workflow for determining the X-ray crystal structure of a **nitroacetate** salt.

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## References

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